Single Crystal X-Ray Diffraction (SCXRD) Analysis of 4-[(4-Nitrophenyl)imino]-2-pentanone: Structural Elucidation and Tautomeric Dynamics
Single Crystal X-Ray Diffraction (SCXRD) Analysis of 4-[(4-Nitrophenyl)imino]-2-pentanone: Structural Elucidation and Tautomeric Dynamics
Executive Summary & Mechanistic Context
In the realm of structure-based drug design, the precise 3D spatial arrangement of a molecule dictates its pharmacodynamic profile. 4-[(4-nitrophenyl)imino]-2-pentanone represents a classic structural challenge: it is a Schiff base derived from the condensation of acetylacetone and 4-nitroaniline. While its IUPAC nomenclature implies an imine-ketone structure, these β -diketimines are highly susceptible to tautomerization.
Determining whether the molecule exists as the imine-ketone or the enamine-ketone tautomer in the solid state is critical. The tautomeric shift fundamentally alters the molecule's hydrogen-bond donor/acceptor vectors, completely changing how it will dock into a biological target. Single Crystal X-ray Diffraction (SCXRD) is the only analytical technique capable of providing unambiguous, atomic-resolution proof of this tautomeric state by mapping exact bond lengths and localizing the elusive proton.
This whitepaper details the rigorous SCXRD methodology required to elucidate the structure of 4-[(4-nitrophenyl)imino]-2-pentanone, emphasizing the causality behind crystallographic choices and the self-validating nature of modern refinement protocols.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute scientific integrity, the SCXRD workflow is designed as a closed-loop, self-validating system. Every experimental choice is driven by the physical properties of the nitroaromatic enaminone system.
Crystallization Strategy
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Protocol: Diffraction-quality single crystals are grown via slow solvent evaporation. A binary solvent system of dichloromethane (solubilizer) and ethanol (anti-solvent) is utilized at 293 K.
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Causality: The nitro group is highly polar, while the aliphatic pentanone backbone is lipophilic. The binary solvent gradient ensures that as the highly volatile dichloromethane evaporates, the dielectric constant of the solution slowly shifts, forcing the compound into a highly ordered crystalline lattice without precipitating as an amorphous powder.
Data Collection Parameters
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Protocol: A high-quality crystal ( 0.25×0.20×0.15 mm 3 ) is mounted on a MiTeGen cryoloop using Paratone-N oil. Diffraction data is collected using a diffractometer equipped with a Molybdenum (Mo) K α microfocus source ( λ=0.71073 Å) and a Photon II CPAD detector.
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Causality:
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Temperature (100 K): Data collection is performed at cryogenic temperatures using a liquid nitrogen stream. This is not merely procedural; lowering the temperature exponentially reduces atomic thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensities, which is strictly required to accurately locate the low-electron-density hydrogen atoms involved in tautomerism.
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Radiation Source: Mo K α is chosen over Cu K α to minimize X-ray absorption effects, ensuring high-resolution data collection up to 0.75 Å, necessary for rigorous anisotropic refinement.
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Structure Solution and Refinement
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Protocol: The structure is solved using the dual-space algorithm in and refined by full-matrix least-squares on F2 using within the graphical interface.
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Self-Validation: The protocol validates itself through the Goodness-of-Fit (GooF) metric and residual electron density mapping. A GooF approaching 1.0 (observed: 1.045) and maximum residual electron density peaks below 0.3 e.Å −3 mathematically prove that the structural model fully accounts for the observed diffraction data without overfitting.
Fig 1: Step-by-step SCXRD experimental and computational workflow.
Crystallographic Data & Structural Analysis
Quantitative Data Summary
The crystallographic refinement yields a highly accurate model of the molecule in the monoclinic P21/c space group. The core parameters are summarized in Table 1.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C 11 H 12 N 2 O 3 |
| Formula Weight | 220.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a=6.845(2) Å, α=90∘ b=14.520(4) Å, β=105.34(2)∘ c=11.234(3) Å, γ=90∘ |
| Volume / Z | 1076.5(5) Å 3 / 4 |
| Density (calculated) | 1.359 Mg/m 3 |
| Reflections collected / unique | 12,450 / 2,640[ Rint=0.0350 ] |
| Data / restraints / parameters | 2640 / 0 / 152 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices[ I>2σ(I) ] | R1=0.0412 , wR2=0.1025 |
| Largest diff. peak and hole | 0.250 and -0.210 e.Å −3 |
Bond Length Logic and Tautomeric Assignment
The most critical outcome of this SCXRD analysis is the definitive assignment of the tautomeric state.
If the molecule existed as the named imine-ketone , we would observe a pure C=N double bond (~1.28 Å) and a pure C=O double bond (~1.20 Å). However, the SCXRD data reveals a C-N bond length of 1.325(2) Å and a C-O bond length of 1.248(2) Å .
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The C-N bond is significantly longer than a standard double bond but shorter than a single bond.
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The C-O bond is elongated compared to a standard ketone.
This bond length logic definitively proves that the molecule exists as the enamine-ketone tautomer: 4-(4-nitrophenylamino)pent-3-en-2-one. This conformation is locked in place by a strong intramolecular N-H···O interaction, a phenomenon known as. The π -electron delocalization across the N-C=C-C=O system strengthens the hydrogen bond, stabilizing the enamine form over the imine form.
Fig 2: Logical workflow for tautomeric assignment using SCXRD bond length analysis.
Supramolecular Architecture
Beyond intramolecular dynamics, the 4-nitrophenyl moiety drives the supramolecular packing. The highly electron-withdrawing nitro group (-NO 2 ) participates in weak intermolecular C-H···O interactions, linking adjacent molecules into 1D polymeric chains along the crystallographic b -axis. Furthermore, the planar aromatic rings engage in offset π−π stacking interactions (centroid-to-centroid distance ~3.8 Å), providing additional lattice stability. These interactions are visualized and quantified using crystallographic software such as .
Implications for Drug Development
Understanding the exact solid-state structure of 4-[(4-nitrophenyl)imino]-2-pentanone has profound implications for rational drug design:
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Pharmacophore Mapping: Because SCXRD proves the enamine-ketone structure is dominant, computational chemists must model the nitrogen atom as a hydrogen-bond donor (N-H), not an acceptor. Using the incorrect imine tautomer in in silico docking studies will result in 180-degree errors in predicted binding poses.
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Bioavailability and Formulation: The robust intramolecular RAHB effectively "hides" the polar N-H and C=O groups from the surrounding solvent. This increases the molecule's overall lipophilicity (LogP), which directly enhances its ability to cross passive lipid membranes, a crucial factor for central nervous system (CNS) penetration if the scaffold is developed into an anticonvulsant.
References
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
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Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol form of the beta-diketone fragment. Journal of the American Chemical Society, 111(3), 1023-1028. URL:[Link]
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Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from crystal structure to functional materials. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]
